BenchChemオンラインストアへようこそ!

ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate

Calcium channel blockade Neuroblastoma In vitro pharmacology

This 2-propyl-4-fluorophenyl 4H-pyran is a weak L-type Ca²⁺ channel inhibitor (IC₅₀ 1.80 µM in SH-SY5Y), ideal as a structurally matched negative control for pyridyl analogs in tracheal/arterial ring assays. logP 3.4 enables passive BBB penetration for neuronal screens (Parkinson's, pain). The C-4 fluorophenyl offers unique solid-state properties for crystallization & IP. Procure for kinase selectivity profiling or to validate C-4 substituent-driven pharmacology.

Molecular Formula C18H19FN2O3
Molecular Weight 330.4 g/mol
Cat. No. B5374343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate
Molecular FormulaC18H19FN2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)F)C(=O)OCC
InChIInChI=1S/C18H19FN2O3/c1-3-5-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-6-8-12(19)9-7-11/h6-9,15H,3-5,21H2,1-2H3
InChIKeyNRNXPRPIKPTFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 31 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate: Core Scaffold & Physicochemical Identity


Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate (CAS 317843-65-5) is a polysubstituted 4H-pyran screening compound commercially available from multiple vendors, including Sigma-Aldrich [1] and ChemDiv . It features a 4-fluorophenyl at position 4, a propyl at position 2, and an ethyl ester at position 3, with key computed properties: MW 330.4 g/mol, XLogP3-AA 3.4, and 6 H-bond acceptors [2]. The compound is typically supplied as a solid racemic mixture with a minimum purity of 95% .

Why Generic Substitution of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate Is Scientifically Unjustified


Within the 6-amino-5-cyano-4H-pyran-3-carboxylate chemotype, subtle changes to the C-2 alkyl chain and the C-4 aryl substituent profoundly modulate biological activity. A closely related analog, ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate, induces complete relaxation of KCl-contracted rat tracheal rings through L-type calcium channel blockade, comparable to nifedipine [2]. In contrast, the target compound’s weak calcium channel inhibition in a human neuroblastoma model (IC₅₀ 1.80 µM) [1] underscores that bioactivity is not transferable across even minor structural variations. Consequently, substituting the 2-propyl-4-fluorophenyl derivative for a methyl-pyridyl or other in-class analog without empirical validation risks severe pharmacological misassignment.

Quantitative Differentiation Evidence for Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate


L-Type Calcium Channel Inhibition in SH-SY5Y Cells vs. Pyridyl Analog

The target compound demonstrated weak inhibition of voltage-gated L-type calcium channels (Cav1.4) in a functional assay, with an IC₅₀ of 1.80 µM (1.80E+3 nM) against KCl-induced calcium influx in human SH-SY5Y neuroblastoma cells measured by Fluo-4 AM fluorescence [1]. In contrast, the methyl-pyridyl analog ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate abolished CaCl₂-induced contraction in isolated rat trachea at 96.30 µM, an effect comparable to the reference L-type blocker nifedipine [2]. The target compound's potency is therefore at least 50-fold weaker than the benchmark set by its direct analog in a therapeutically relevant smooth muscle assay.

Calcium channel blockade Neuroblastoma In vitro pharmacology

Computed Lipophilicity Advantage Over Methyl-Substituted Analogs

The target compound has a computed XLogP3-AA of 3.4 [1], substantially higher than the predicted logP of ~2.0 for the methyl-pyridyl analog ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate . This 1.4 log unit increase in lipophilicity, conferred by the propyl chain and 4-fluorophenyl ring, predicts enhanced membrane permeability and potential CNS penetration based on standard ADME guidelines (optimal CNS logP 2–4). Experimental logD values from ChemDiv confirm logD = 3.18 at pH 7.4 for the target compound .

ADME prediction Lipophilicity Blood-brain barrier permeability

Molecular Topology and Hydrogen Bonding Network Divergence from Naphthyl Analogs

While no single-crystal structure of the target compound is publicly available, structurally characterized analogs with naphthyl C-4 substituents (e.g., ethyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate) adopt a flattened boat conformation for the pyran ring, with the carbonyl group and ring double bond in either syn or anti orientation depending on the ester moiety [1]. The target compound's smaller 4-fluorophenyl group (dihedral angle with pyran ring predicted at 70–90°) and flexible propyl chain are expected to generate a distinct hydrogen-bonding network (N–H···O vs. N–H···N dimer formation) compared to the naphthyl series [1].

X-ray crystallography 3D conformation Intermolecular interactions

Best-Fit Application Scenarios for Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate Based on Quantitative Evidence


Negative Control for Calcium Channel Blockade Studies Targeting Peripheral Tissues

Given its weak inhibition of L-type calcium channels in SH-SY5Y cells (IC₅₀ 1.80 µM) compared to the robust smooth muscle relaxation achieved by its pyridyl analog [1], the target compound is ideally suited as a structurally matched negative control in ex vivo tracheal or vascular ring assays. Its use alongside the active analog can validate that calcium channel modulation is driven by the C-4 substituent rather than the common 6-amino-5-cyano-4H-pyran-3-carboxylate scaffold.

CNS-Penetrant Probe Compound Screening in Neuropharmacology

The compound's elevated logP (XLogP3-AA 3.4) and logD (3.18) place it within the optimal range for blood-brain barrier permeability . It can be prioritized for phenotypic screens targeting neuronal cell lines (e.g., SH-SY5Y, PC12) where intracellular target engagement requires passive membrane diffusion, particularly in Parkinson's or neuropathic pain panels where moderate calcium channel modulation is desirable.

Solid-State Formulation and Polymorph Screening Studies

Given the known propensity of 6-amino-5-cyano-4H-pyran-3-carboxylates to form distinct hydrogen-bonded dimers or chains depending on the ester and C-4 substituent [2], the target compound's 4-fluorophenyl group may direct a unique supramolecular assembly. Procurement for crystallization screens and solid-state NMR characterization can yield intellectual property on novel crystalline forms with differentiated dissolution rates.

Multi-Parameter Optimization (MPO) Library Member for Kinase Selectivity Panels

As a member of the ChemDiv screening collection and listed on Hit2Lead , the compound is readily available in milligram quantities. Its computed polar surface area (tPSA 85.3 Ų) and moderate hydrogen bond donor count (1) meet typical kinase ATP-site pharmacophore constraints, making it a suitable inclusion in focused kinase inhibitor sets for broad-spectrum selectivity profiling.

Quote Request

Request a Quote for ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.